molecular formula C18H21NO3 B6074414 N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide

N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide

Cat. No.: B6074414
M. Wt: 299.4 g/mol
InChI Key: DFINAYSXPKMADS-UHFFFAOYSA-N
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Description

The compound “N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide” is an organic compound containing a methoxy group (-OCH3), a methyl group (-CH3), a phenyl group (C6H5), and an amide group (CONH2). The presence of these functional groups can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For instance, the amide group might undergo hydrolysis, and the methoxy group could potentially participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the compound’s structure and the system in which it is acting. Without specific information or context, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions include avoiding inhalation, ingestion, or contact with skin and eyes. Always use appropriate personal protective equipment when handling chemicals .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-16(22-14-8-6-5-7-9-14)18(20)19-15-12-13(2)10-11-17(15)21-3/h5-12,16H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFINAYSXPKMADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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